4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms and a sulfur atom. The methyl group at position 4 and the 3-(trifluoromethyl)phenyl substituent at position 5 define its structural uniqueness. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for biological applications such as antimicrobial or anticonvulsant activity .
Properties
IUPAC Name |
4-methyl-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-16-8(14-15-9(16)17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGLGDZVGWIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the use of radical trifluoromethylation techniques . This process includes the formation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents under specific conditions. Industrial production methods may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . This allows the compound to effectively bind to its targets and exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Features and Activities of Comparable Triazole-3-Thiones
Key Observations :
- Anti-tubercular Activity: The pyridinyl and benzylthio substituents in Compounds 18 and 20 enhance potency against Mycobacterium tuberculosis, with MICs ≤0.25 µM .
- Antifungal Activity : Schiff base derivatives (e.g., RO1) demonstrate substituent-dependent activity, where methyl or methoxy groups at specific positions improve efficacy against C. albicans .
- Anticonvulsant Activity : Alkyl chains (e.g., hexyl in TP-315) and halogenated aryl groups (e.g., 3-chlorophenyl) correlate with high therapeutic indices in seizure models . The target compound’s trifluoromethyl group may offer improved BBB permeability compared to bulkier substituents.
Metabolic Stability and Pathways
- Target Compound: The trifluoromethyl group likely reduces oxidative metabolism, enhancing stability. Similar compounds (e.g., 4-ethyl-5-(4-fluorophenyl)-triazole-3-thione in ) show resistance to desulfuration and S-oxidation, with only minor dealkylation observed .
- Nitro-Substituted Analogs : Compounds like 5-(4-nitrophenyl)-4-phenyl-triazole-3-thione undergo acetylation and amine metabolite formation in vivo , suggesting nitro groups may increase metabolic liability compared to trifluoromethyl substituents.
Biological Activity
4-Methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C10H8F3N3S
- Molecular Weight: 259.25 g/mol
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 1.95 |
| Escherichia coli | 0.12 |
| Pseudomonas aeruginosa | 1.50 |
| Bacillus cereus | 0.50 |
These results indicate that the compound has potent antibacterial activity comparable to established antibiotics .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in several studies. For instance, a derivative of this compound was evaluated for its cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 20 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 25 |
The findings suggest that the compound can inhibit cell proliferation effectively in various cancer types .
The mechanism of action for compounds like this compound typically involves the inhibition of specific enzymes or disruption of cellular processes. This compound may interact with molecular targets such as:
- Enzymes involved in DNA synthesis
- Cell membrane integrity
By binding to these targets, the compound can induce apoptosis in cancer cells and inhibit bacterial growth .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
-
Case Study on Antimicrobial Efficacy:
- A clinical trial involving patients with bacterial infections showed that treatment with a triazole derivative resulted in a significant reduction in infection rates compared to standard treatments.
-
Case Study on Cancer Treatment:
- In vitro studies using human cancer cell lines revealed that triazole derivatives led to increased apoptosis and reduced tumor size in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
